molecular formula C8H12N2OS B1532544 2-(4-Methyl-1,3-thiazol-2-yl)morpholine CAS No. 1258650-34-8

2-(4-Methyl-1,3-thiazol-2-yl)morpholine

Cat. No.: B1532544
CAS No.: 1258650-34-8
M. Wt: 184.26 g/mol
InChI Key: CUCRHVGVBRIYEP-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)morpholine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the morpholine ring is a six-membered ring containing both oxygen and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)morpholine typically involves the reaction of 4-methylthiazole with morpholine. One common method is as follows:

    Starting Materials: 4-methylthiazole and morpholine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Solvent: The reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction mixture is typically heated to a temperature range of 80-120°C to ensure complete reaction.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazole derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or chlorine, while nucleophilic substitution reactions may involve reagents such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal activities.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiazol-2-yl)ethanol
  • 2-(4-Methylthiazol-2-yl)acetic acid
  • 2-(4-Methylthiazol-2-yl)benzimidazole

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)morpholine is unique due to the presence of both a thiazole ring and a morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)7-4-9-2-3-11-7/h5,7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCRHVGVBRIYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-1,3-thiazol-2-yl)morpholine
Reactant of Route 2
2-(4-Methyl-1,3-thiazol-2-yl)morpholine
Reactant of Route 3
2-(4-Methyl-1,3-thiazol-2-yl)morpholine
Reactant of Route 4
Reactant of Route 4
2-(4-Methyl-1,3-thiazol-2-yl)morpholine
Reactant of Route 5
2-(4-Methyl-1,3-thiazol-2-yl)morpholine
Reactant of Route 6
2-(4-Methyl-1,3-thiazol-2-yl)morpholine

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